Celecoxib-d4
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Overview
Description
Celecoxib-d4 is a deuterated form of celecoxib, a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2). This compound is used in scientific research to study the pharmacokinetics and metabolism of celecoxib, as the deuterium atoms can provide insights into the drug’s behavior in biological systems.
Mechanism of Action
Target of Action
Celecoxib, the parent compound of Celecoxib-d4, primarily targets Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme involved in the synthesis of prostaglandins, which play a key role in mediating inflammation, pain, and fever. Celecoxib also exerts anticancer effects by binding to the cadherin-11 (CDH11) protein, which is thought to be involved in the progression of tumors .
Mode of Action
Celecoxib acts by inhibiting the activity of COX-2, thereby decreasing the formation of prostaglandin precursors . This results in reduced inflammation, pain, and fever. , which is why it has a decreased risk of causing gastrointestinal bleeding compared to other nonsteroidal anti-inflammatory drugs (NSAIDs). In terms of its anticancer effects, celecoxib binds to CDH11 and inhibits the 3-phosphoinositide-dependent kinase-1 (PDK-1) signaling mechanism .
Biochemical Pathways
Celecoxib affects the arachidonic acid metabolism pathway by inhibiting COX-2 . This leads to a decrease in the synthesis of thromboxanes and prostaglandins, the major mediators of pain . Celecoxib also impacts the mTOR signaling pathway , activating autophagy and preventing apoptosis in certain cells .
Pharmacokinetics
Celecoxib is primarily metabolized by the cytochrome P450 (CYP) 2C9 isoenzyme . It has an elimination half-life of about 11 hours in healthy individuals . The absorption of celecoxib is prolonged due to its low solubility . It is highly protein-bound, especially to albumin . The metabolites of celecoxib are excreted in feces and urine .
Result of Action
The inhibition of COX-2 by celecoxib leads to a decrease in the synthesis of prostaglandins, resulting in reduced inflammation, pain, and fever . In terms of its anticancer effects, celecoxib has been found to induce apoptosis, cause cell cycle arrest, regulate angiogenesis, and induce endoplasmic reticulum (ER) stress .
Action Environment
The action of celecoxib can be influenced by various environmental factors. For instance, the presence of other drugs can affect the metabolism of celecoxib. For example, angiotensin-converting enzyme inhibitors may enhance the adverse/toxic effect of NSAIDs . Additionally, genetic polymorphisms in CYP2C9 can significantly affect the pharmacokinetics of celecoxib and the occurrence of adverse drug reactions .
Biochemical Analysis
Biochemical Properties
Celecoxib-d4 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, it inhibits the enzyme cyclooxygenase-2, which is involved in the inflammatory response .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to inhibit the proliferation of colon cancer cells in vitro .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level, primarily through the inhibition of the enzyme cyclooxygenase-2 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that this compound has a high degree of stability and does not degrade easily . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At certain thresholds, it has been observed to inhibit tumor growth in rat models . At high doses, it may have toxic or adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors. For instance, it inhibits the enzyme cyclooxygenase-2, which is involved in the inflammatory response .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with various transporters and binding proteins, and can influence its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex. It can be directed to specific compartments or organelles based on various factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of celecoxib-d4 involves the incorporation of deuterium atoms into the celecoxib molecule. One common method is the deuterium exchange reaction, where hydrogen atoms in the celecoxib molecule are replaced with deuterium atoms using deuterated reagents. This process typically involves the use of deuterated solvents and catalysts under controlled conditions to achieve high levels of deuterium incorporation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the purity and consistency of the final product. The production process is optimized to maximize yield and minimize costs while maintaining high standards of quality control.
Chemical Reactions Analysis
Types of Reactions
Celecoxib-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group back to the sulfide form.
Substitution: Substitution reactions can occur at the aromatic rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include sulfone derivatives, reduced sulfide forms, and various substituted aromatic compounds.
Scientific Research Applications
Celecoxib-d4 is widely used in scientific research due to its unique properties. Some of its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of celecoxib in biological systems.
Metabolic Pathway Analysis: Helps in identifying and quantifying metabolites of celecoxib.
Drug Interaction Studies: Used to investigate potential interactions between celecoxib and other drugs.
Biological Research: Employed in studies related to inflammation, pain management, and cancer research.
Comparison with Similar Compounds
Similar Compounds
Celecoxib: The non-deuterated form of celecoxib, used for similar therapeutic purposes.
Rofecoxib: Another selective COX-2 inhibitor with similar anti-inflammatory properties.
Valdecoxib: A selective COX-2 inhibitor used for pain and inflammation management.
Uniqueness
Celecoxib-d4 is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium atoms can alter the metabolic stability and pharmacokinetic profile of the compound, making it a valuable tool for studying the behavior of celecoxib in biological systems.
Properties
IUPAC Name |
2,3,5,6-tetradeuterio-4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O2S/c1-11-2-4-12(5-3-11)15-10-16(17(18,19)20)22-23(15)13-6-8-14(9-7-13)26(21,24)25/h2-10H,1H3,(H2,21,24,25)/i6D,7D,8D,9D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZEKVGVHFLEQIL-YKVCKAMESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N2C(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)C)[2H])[2H])S(=O)(=O)N)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.